molecular formula C20H21FN2O2 B564280 (R)-Citalopram-d6 N-Oxide CAS No. 1217669-62-9

(R)-Citalopram-d6 N-Oxide

Cat. No. B564280
CAS RN: 1217669-62-9
M. Wt: 346.435
InChI Key: DIOGFDCEWUUSBQ-LDYDPMPYSA-N
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Description

N-Oxides are a class of chemical compounds that contain a nitrogen-oxygen coordinate covalent bond . They are found in a variety of chemical structures, including amine oxides .


Synthesis Analysis

N-Oxides are typically prepared by the oxidation of tertiary amines or aromatic N-heterocycles . Common reagents for this process include hydrogen peroxide and peracids .


Molecular Structure Analysis

The structure of an N-Oxide involves a nitrogen-oxygen coordinate covalent bond, with three additional hydrogen and/or substituent groups attached to the nitrogen .


Chemical Reactions Analysis

N-Oxides can undergo a variety of reactions . For example, when heated, they can undergo a Cope reaction to form a hydroxylamine and an alkene .


Physical And Chemical Properties Analysis

N-Oxides are highly polar molecules with excellent water solubility and poor solubility in most organic solvents .

Scientific Research Applications

Role in Medicinal Chemistry

N-oxide functionalities are omnipresent in nature and play an important role in medicinal chemistry . They are synthetic or biosynthetic intermediates, prodrugs, drugs, or polymers for applications in drug development and surface engineering .

Solubility Enhancement

N-oxide groups can be used to increase the solubility of drugs . This is particularly useful in drug design, where solubility plays a crucial role in the drug’s bioavailability.

Decreasing Membrane Permeability

N-oxide groups can decrease membrane permeability . This property can be exploited in drug design to control the rate at which a drug crosses biological membranes.

Hypoxia-Activated Prodrugs

Many heteroaromatic and aniline-derived N-oxides are reduced enzymatically in vivo and find applications as hypoxia-activated prodrugs . These prodrugs are inactive in normal tissues but become activated in hypoxic (low oxygen) conditions, such as those found in solid tumors.

Stealth Materials

Polymeric N-oxides have excellent blood compatibility, are nonimmunogenic and are nonadhesive for micro-organisms . These properties make them ideal for use as “stealth materials” in various biomedical applications.

Reduction and Conjugation Reactions

N-oxides undergo various reduction and conjugation reactions . These reactions can be exploited in the metabolism of xenobiotics, the foreign substances in living organisms.

Safety and Hazards

Handling N-Oxides can be hazardous, particularly due to their potential for uncontrolled exothermic reactions . Therefore, suitable cautionary and mitigation strategies are necessary when handling these compounds .

Future Directions

While specific future directions for “®-Citalopram-d6 N-Oxide” are not available, N-Oxides as a class of compounds have shown potential in various biomedical applications .

properties

IUPAC Name

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-LDYDPMPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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